molecular formula C8H11NO2 B2853991 6-Isopropoxypyridin-3-OL CAS No. 903886-71-5

6-Isopropoxypyridin-3-OL

Cat. No.: B2853991
CAS No.: 903886-71-5
M. Wt: 153.181
InChI Key: WYVIORPZOIFQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxypyridin-3-OL is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring an isopropoxy group at the 6th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-isopropoxypyridin-3-one.

    Reduction: Formation of 6-isopropoxypyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-Isopropoxypyridin-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine: Lacks the isopropoxy group, making it less lipophilic.

    6-Methoxypyridin-3-OL: Contains a methoxy group instead of an isopropoxy group, resulting in different chemical properties.

    6-Ethoxypyridin-3-OL: Features an ethoxy group, which affects its reactivity and biological activity.

Uniqueness

6-Isopropoxypyridin-3-OL is unique due to the presence of both the isopropoxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-propan-2-yloxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIORPZOIFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of Example 68A (7.9 g, 36.6 mmol) in tetrahydrofuran (100 mL) cooled to −78° C. under nitrogen was added butyllithium (1.6M in hexanes, 37 ml, 59.2 mmol) drop wise over 10 minutes. The reaction was stirred for 20 minutes and trimethyl borate (6.7 mL, 59.2 mmol) was added drop wise over 5 minutes. The resulting mixture was stirred for 2 hours at −78+ C. and peracetic acid (32% in acetic acid, 13 mL, 59.2 mmol) was added. After 10 minutes at −78° C. the reaction was warmed to 0° C. and stirred for 1 hour. The reaction was cooled to −10° C. and treated with 10% aqueous sodium bisulfite (30 mL). The mixture was concentrated to ⅓ volume and extracted with ether (300 mL). The organic phase was washed with water (300 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide 5.2 g of the title compound (92%) as a light yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.23 (d, J=6.25 Hz, 6H) 4.95-5.17 (m, 1H) 6.57 (d, J=8.82 Hz, 1H) 7.14 (dd, J=8.82, 2.94 Hz, 1H) 7.65 (d, J=2.94 Hz, 1H) 9.21 (s, 1H); MS (DCI) m/z 154.0 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
92%

Synthesis routes and methods II

Procedure details

5-Chloro-6-isopropoxypyridin-3-ol (0.288 g, 1.54 mmol) was dissolved in absolute ethanol (5 mL) and heated to reflux. Then 10% palladium on Carbon (0.085 g, 0.799 mmol) and ammonium formate (1.35 g, 0.0214 mol) were added and the mixture was stirred at reflux under nitrogen for one hour. The reaction mixture was filtered on a pad of Arbocel® under a nitrogen stream and washed with MeOH (15 mL). The filtrate was concentrated in vacuo. The resulting crude was then diluted in EtOAc (20 mL) and washed with water (30 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to give title compound as a white solid (0.23 g, 97%):
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0.085 g
Type
catalyst
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.